molecular formula C18H20FN3O3S B2516924 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235266-49-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2516924
CAS No.: 1235266-49-5
M. Wt: 377.43
InChI Key: NUEWNRHOCXYHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel Sulfonamide Synthesis : Research has explored the synthesis of novel sulfonamides with potential anticancer and antimicrobial activities. One study described the synthesis of sulfonamides with biologically active pyridine and their evaluation against various cell lines, showing better activity than the reference drug Doxorubicin in some cases. This suggests a potential route for the development of new therapeutic agents (Debbabi et al., 2017).

Antimicrobial Applications

  • Antibacterial and Antifungal Properties : Certain sulfonamide derivatives have demonstrated significant antibacterial and antiproliferative activities, highlighting their potential as antimicrobial agents. For example, novel sulfonamide isoxazolo[5,4-b]pyridines showed activity against Pseudomonas aeruginosa and Escherichia coli, indicating their utility in combating microbial infections (Poręba et al., 2015).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Molecular docking studies of synthesized sulfonamides against dihydrofolate reductase (DHFR) enzyme have been performed, providing insights into their potential as inhibitors with further modification. This highlights the role of these compounds in the design and optimization of enzyme inhibitors for therapeutic applications (Debbabi et al., 2017).

Analytical Chemistry Applications

  • Fluorescent Probe Development : The design and application of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols have been explored, using sulfonamide derivatives for selective and sensitive detection. This demonstrates the utility of such compounds in environmental and biological sensing technologies (Wang et al., 2012).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the design and development of new drugs with potential pharmacological activity are needed . The molecular interactions of derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-17-6-2-1-5-16(17)18(23)22-10-7-14(8-11-22)12-21-26(24,25)15-4-3-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEWNRHOCXYHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.